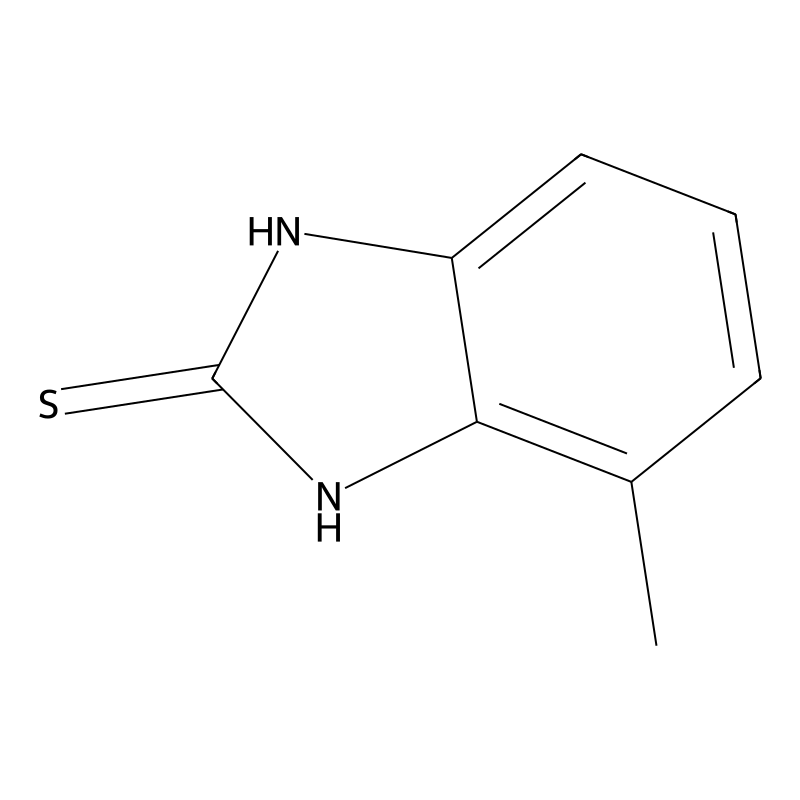

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 4-methyl-2-mercaptobenzimidazole (4-Me-MBT), can be synthesized through various methods, including the reaction of N-phenylthiourea with methyl propionate in the presence of sodium ethoxide []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Antioxidant Activity:

One of the primary research foci on 4-Me-MBT lies in its potential antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. 4-Me-MBT exhibits this activity by donating a hydrogen atom to the free radical, neutralizing its harmful effects []. This research suggests its potential application in various fields, including:

- Food Industry: As an additive to extend the shelf life of food products by preventing oxidative degradation [].

- Cosmetics and Personal Care Products: To protect against skin damage caused by environmental stressors like UV radiation [].

- Pharmaceutical Industry: As a potential therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases [].

Metal Chelating Properties:

-Me-MBT also exhibits metal chelating properties, meaning it can bind to metal ions. This ability has been explored in research related to:

- Corrosion Inhibition: By forming complexes with metal ions that can accelerate corrosion processes in various materials.

- Bioremediation: For the removal of heavy metals from contaminated environments.

Other Potential Applications:

Emerging research suggests other potential applications for 4-Me-MBT, including:

- Antimicrobial Activity: Studies have shown its potential effectiveness against some bacterial and fungal strains.

- Anticancer Activity: Preliminary studies indicate its potential role in inhibiting the growth of cancer cells.

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 150.2 g/mol. It is classified as a mercaptobenzimidazole derivative, characterized by the presence of a thione functional group (–C=S) instead of a thiol (–C–SH) . This compound exhibits tautomerism, predominantly existing in the thione form, which is confirmed by spectral analysis techniques such as nuclear magnetic resonance and X-ray crystallography .

The chemical reactivity of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- includes several key reactions:

- Alkylation: The compound can undergo alkylation reactions, often using alkyl halides in the presence of bases like triethylamine or potassium hydroxide to yield various alkylated products .

- Bromoalkylation: This involves the reaction with bromoalkanes, leading to the formation of thioether derivatives .

- Acetylation: Treatment with acetic anhydride results in acetylated derivatives, which can further react under basic conditions to regenerate the thione form .

2H-Benzimidazole-2-thione derivatives have demonstrated a range of biological activities. They are known for their antifungal and antibacterial properties, making them potential candidates for pharmaceutical applications. Additionally, some studies suggest that these compounds may exhibit antioxidant activity and could play a role in protecting against oxidative stress .

The synthesis of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction between o-phenylenediamine and carbon disulfide in the presence of a base to form the benzimidazole ring.

- Thionation Reactions: The introduction of sulfur can be achieved through thionation methods using reagents like phosphorus pentasulfide or Lawesson's reagent .

- Acetylation followed by Deacetylation: Initial acetylation followed by deacetylation under basic conditions is another pathway to synthesize this compound .

This compound has several applications across various fields:

- Pharmaceuticals: Its antibacterial and antifungal properties make it suitable for drug development.

- Agriculture: Used in formulations for crop protection due to its biological activity against pathogens.

- Rubber Industry: As an antioxidant in rubber production, particularly in natural and synthetic rubber formulations .

Interaction studies involving 2H-benzimidazole-2-thione indicate potential interactions with biological macromolecules. These studies often focus on its binding affinity to proteins or enzymes relevant to disease pathways. For example, its interaction with certain receptors may elucidate mechanisms behind its biological effects .

Several compounds share structural similarities with 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl-. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2H-Benzimidazole-2-thione | 583-39-1 | Base structure; serves as a parent compound |

| 2H-Benzimidazole-2-thione, zinc salt (2:1) | 3030-80-6 | Zinc salt form; used for enhanced stability |

| 4-Methyl-2H-benzimidazole-2-thione | 27231-36-3 | Methyl substitution at position four |

| 2-Mercapto-benzimidazole | N/A | Similar thiol structure; different functional groups |

The uniqueness of 2H-benzimidazole-2-thione lies in its specific methyl substitution pattern and its thione functionality, which differentiates it from other derivatives that may have different substituents or functional groups.

The compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- follows systematic International Union of Pure and Applied Chemistry nomenclature principles that reflect its heterocyclic structure and substitution pattern [14]. The systematic name identifies the core benzimidazole nucleus with a thione functional group at position 2 and a methyl substituent at position 4 [17]. Alternative nomenclature systems recognize this compound through various naming conventions that emphasize different structural aspects [13].

The primary systematic name "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" indicates the dihydro nature of the heterocyclic system and specifies the exact position of the methyl group [10] [17]. Alternative International Union of Pure and Applied Chemistry designations include "1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione" and "4-Methyl-1H-benzimidazole-2-thiol," with the latter reflecting the thiol tautomeric form [11] [17]. The compound is also known by the common name "Methyl-2-mercaptobenzimidazole," which emphasizes the mercapto functional group characteristic [13] [17].

| Systematic Name | Alternative Names | Naming Convention |

|---|---|---|

| 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | Methyl-2-mercaptobenzimidazole | International Union of Pure and Applied Chemistry systematic |

| 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | 4-Methylbenzimidazole-2-thione | International Union of Pure and Applied Chemistry systematic (alternative) |

| 4-Methyl-1H-benzimidazole-2-thiol | 4-Methyl-1H-benzo[d]imidazole-2-thiol | Thiol tautomer form |

| 4-Methyl-2-mercaptobenzimidazole | 2-Mercapto-4-methylbenzimidazole | Common name |

Chemical Abstract Service registry systems assign the number 53988-10-6 to this compound, providing a unique identifier for database searches and regulatory purposes [13] [17]. The nomenclature variations reflect the tautomeric equilibrium between thione and thiol forms, with different naming systems emphasizing specific structural features or functional group arrangements [6] [22].

Molecular Formula and Structural Characteristics

The molecular formula of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is C8H8N2S, indicating eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom [10] [17]. The molecular weight is precisely 164.23 grams per mole, representing an increase of 16.04 atomic mass units compared to the parent benzimidazole-2-thione structure due to the additional methyl group [17]. The exact mass calculated through mass spectrometry is 164.04095 daltons, while the monoisotopic mass remains identical at this value [17].

The compound exhibits specific physicochemical properties that distinguish it from related derivatives [17]. The calculated logarithmic partition coefficient (XLogP3-AA) is 1.3, indicating moderate lipophilicity that influences its solubility characteristics [14]. The topological polar surface area measures 56.8 square angstroms, identical to the parent benzimidazole-2-thione structure, suggesting similar hydrogen bonding capabilities [1] [14]. The molecule contains zero hydrogen bond donors and one hydrogen bond acceptor, consistent with the thione functional group arrangement [14].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstract Service Number | Substitution Pattern |

|---|---|---|---|---|

| 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | C8H8N2S | 164.23 | 53988-10-6 | 4-methyl |

| 2H-Benzimidazole-2-thione (parent) | C7H4N2S | 148.19 | 58536-70-2 | unsubstituted |

| 4-Methylbenzimidazole-2-thione | C8H6N2S | 162.21 | Not Available | 4-methyl |

| 5,6-Dimethyl-1,3-dihydrobenzimidazole-2-thione | C9H10N2S | 178.25 | 3287-79-4 | 5,6-dimethyl |

Computational analysis reveals that the compound contains eleven heavy atoms, representing a single additional atom compared to the parent structure [14]. The molecular complexity, as calculated by computational methods, measures 345, indicating a moderately complex heterocyclic structure [14]. The compound demonstrates zero rotatable bonds, reflecting the rigid aromatic framework that characterizes benzimidazole derivatives [14].

Structural Representations and Conformations

The structural representation of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- features a fused bicyclic system combining a benzene ring with an imidazole ring, where the imidazole portion contains a thione functional group at position 2 [6] [25]. The International Chemical Identifier string for this compound is InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11), providing a standardized representation for computational applications [13]. The Simplified Molecular Input Line Entry System notation is represented as SC1=NC2=C(C)C=CC=C2N1, offering a linear string representation of the molecular structure [10].

Conformational analysis indicates that benzimidazole-2-thione derivatives exist predominantly in the thione tautomeric form rather than the thiol form under standard conditions [6] [22]. Nuclear magnetic resonance spectroscopy studies demonstrate that the compound exhibits tautomerism between thione and thiol forms, with the thione form being thermodynamically favored [6]. The presence of the methyl substituent at position 4 influences the electronic distribution within the aromatic system, affecting the relative stability of different conformational states [21].

Three-dimensional conformational studies reveal that the benzimidazole core maintains planarity, with the methyl group positioned out of the plane of the aromatic system [32]. Computational modeling demonstrates that the sulfur atom in the thione group participates in weak intermolecular interactions that influence crystal packing and solution behavior [19] [42]. The compound can adopt different orientations depending on environmental conditions, with hydrogen bonding patterns affecting the preferred conformational arrangements [32].

Crystal structure analysis of related benzimidazole-2-thione derivatives shows that intermolecular hydrogen bonding occurs between nitrogen and sulfur atoms, forming dimeric arrangements through hydrogen bond networks [6] [42]. The 4-methyl substitution introduces steric effects that modify the preferred intermolecular associations compared to the unsubstituted parent compound [24]. Molecular dynamics simulations indicate that the compound exhibits restricted rotation around the carbon-nitrogen bonds within the imidazole ring due to partial double bond character [18].

Isomeric Forms and Positional Variations

The 4-methyl substitution pattern in 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- represents one of several possible positional isomers within the benzimidazole-2-thione framework [39]. Positional isomerism occurs when the methyl group occupies different positions on the benzene ring, creating compounds with identical molecular formulas but distinct structural arrangements [24]. The 4-methyl isomer differs from the 5-methyl, 6-methyl, and 7-methyl variants in terms of electronic properties and chemical reactivity [9].

Tautomeric isomerism constitutes another significant structural variation, with the compound existing in equilibrium between thione and thiol forms [6] [22]. The thione form, characterized by the carbon-sulfur double bond, predominates under most conditions, while the thiol form features a sulfur-hydrogen bond and carbon-nitrogen double bond arrangement [22] [26]. Experimental evidence from nuclear magnetic resonance spectroscopy confirms that the thione tautomer is more stable by approximately 10.2 kilocalories per mole activation energy [32].

| Isomeric Type | Structure Variation | Stability | Occurrence |

|---|---|---|---|

| Positional (4-methyl) | Methyl at position 4 | Stable | Primary form |

| Positional (5-methyl) | Methyl at position 5 | Stable | Alternative isomer |

| Tautomeric (thione) | C=S double bond | Most stable | Predominant |

| Tautomeric (thiol) | S-H bond | Less stable | Minor component |

Computational studies using semi-empirical methods reveal that the 4-methyl substitution influences the tautomeric equilibrium compared to other positional isomers [39]. The 5,6-dimethyl derivative represents a more heavily substituted analog with enhanced steric effects and modified electronic properties [9]. Annular tautomerism also occurs in related benzimidazole derivatives due to proton exchange between nitrogen atoms, creating additional isomeric possibilities [32].

The isomeric landscape becomes more complex when considering substituted derivatives that contain multiple functional groups or heteroatoms [24]. Conformational isomerism arises from different spatial arrangements of the molecule while maintaining the same connectivity, particularly relevant for derivatives with flexible substituents [18] [21]. These various isomeric forms contribute to the structural diversity observed within the benzimidazole-2-thione family of compounds [37].

Comparison with Related Benzimidazole Derivatives

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- belongs to a broader family of benzimidazole derivatives that share the core bicyclic structure but differ in substitution patterns and functional groups [25] [36]. The parent compound, benzimidazole-2-thione, lacks the methyl substituent and has a molecular weight of 148.19 grams per mole compared to 164.23 grams per mole for the 4-methyl derivative [1] [14]. This structural modification results in increased lipophilicity, as evidenced by the higher XLogP3-AA value of 1.3 versus 1.0 for the parent compound [14].

Comparative analysis with 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione reveals that multiple methyl substitutions further increase the molecular weight to 178.25 grams per mole and enhance steric effects within the aromatic system [9]. The 1,3-dihydro-6-chloro-1-phenyl-2H-benzimidazole-2-thione represents a more complex derivative with a molecular weight of 260.74 grams per mole, demonstrating how different substituents dramatically alter the compound's properties [8]. These structural variations influence solubility, reactivity, and biological activity profiles across the benzimidazole family [36] [37].

| Property | 4-Methylbenzimidazole-2-thione | Parent Benzimidazole-2-thione | Difference |

|---|---|---|---|

| XLogP3-AA | 1.30 | 1.00 | +0.30 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 0 |

| Rotatable Bonds | 0 | 0 | 0 |

| Topological Polar Surface Area (Ų) | 56.80 | 56.80 | 0 |

| Heavy Atom Count | 11 | 10 | +1 |

| Exact Mass (Daltons) | 162.025 | 148.010 | +14.015 |

Electronic properties differ significantly among benzimidazole-2-thione derivatives depending on the nature and position of substituents [15] [39]. Electron-donating groups such as methyl enhance the electron density of the aromatic system, while electron-withdrawing groups like chlorine or nitro substituents decrease electron density [39]. These electronic effects influence the tautomeric equilibrium between thione and thiol forms, with electron-donating substituents generally favoring the thione form [22] [39].

Molecular Weight and Elemental Composition

The compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- possesses a well-defined molecular structure with the empirical formula C₈H₈N₂S [1] [2]. The molecular weight has been consistently reported as 164.23 grams per mole across multiple authoritative chemical databases [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is recorded as 164.041 grams per mole [2].

The elemental composition by weight percentage reflects the heterocyclic nature of this benzimidazole derivative. Carbon constitutes the largest proportion at 58.52% by weight, followed by sulfur at 19.51%, nitrogen at 17.06%, and hydrogen at 4.91%. This composition is characteristic of sulfur-containing heterocyclic compounds where the thione functional group contributes significantly to the overall molecular weight [1] [4].

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂S | PubChem CID; ChemSpider |

| Molecular Weight (g/mol) | 164.23 | Multiple sources; PubChem |

| Exact Mass (g/mol) | 164.041 | Computational data |

| Carbon (%) | 58.52 | Calculated from molecular formula |

| Hydrogen (%) | 4.91 | Calculated from molecular formula |

| Nitrogen (%) | 17.06 | Calculated from molecular formula |

| Sulfur (%) | 19.51 | Calculated from molecular formula |

The molecular structure features a benzimidazole core with a methyl substituent at the 4-position and a thione group at the 2-position [2] [5]. This substitution pattern influences both the physical and chemical properties of the compound compared to the unsubstituted parent benzimidazole-2-thione.

Physical State and Macroscopic Characteristics

Under standard ambient conditions, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- exists as a solid crystalline material [6] [5] [7]. The compound typically appears as a crystalline powder with a characteristic pale yellow to light brown coloration [6] [5]. This color variation is commonly observed among benzimidazole-2-thione derivatives and can be influenced by factors such as purity, crystal size, and storage conditions [8] [9].

The physical appearance has been described in commercial and regulatory sources as ranging from white to off-white powder in high-purity preparations [6]. Some sources report a slight odor associated with the compound, which is typical of sulfur-containing heterocyclic compounds [8] [10].

| Property | Value | Source/Reference |

|---|---|---|

| Physical State at Room Temperature | Solid | Multiple commercial sources |

| Appearance | Crystalline powder | Evaluation reports; Commercial data |

| Color | Pale yellow to light brown | Commercial descriptions |

| Odor | Slight odor | Related benzimidazole-2-thiones |

| Density (g/cm³) | 1.3±0.1 | Chemsrc database |

| Melting Point (°C) | Not reported for 4-methyl derivative | Limited data available |

| Boiling Point (°C) | 344.1±35.0 at 760 mmHg | Chemsrc computational data |

| Flash Point (°C) | 161.9±25.9 | Chemsrc computational data |

The density of the compound has been reported as approximately 1.3±0.1 grams per cubic centimeter [4], which is consistent with the densities observed for other methylated benzimidazole-2-thione derivatives [11] [12]. The computed boiling point of 344.1±35.0°C at standard atmospheric pressure indicates significant thermal stability [4], while the flash point of 161.9±25.9°C suggests moderate thermal hazard considerations for handling and storage [4].

Solubility Profile in Various Solvents

The solubility characteristics of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- follow patterns typical of substituted benzimidazole derivatives, with solubility being significantly influenced by solvent polarity and hydrogen bonding capacity [7] [13].

Water solubility is characteristically low for this compound class [7] [13]. The low aqueous solubility can be attributed to the hydrophobic nature of the benzimidazole ring system combined with the thione functional group, which reduces water interaction despite the presence of nitrogen heteroatoms [6] [13].

| Solvent System | Solubility | Notes |

|---|---|---|

| Water | Low solubility/Slightly soluble | Typical for benzimidazole-2-thiones |

| Dimethyl sulfoxide (DMSO) | Soluble | Good solvent for polar heterocycles |

| Ethanol | Soluble | Common solvent for benzimidazoles |

| Acetone | Soluble | Good solubility reported |

| Methanol | Slightly soluble (heated) | Better solubility when heated |

| Organic solvents (general) | Soluble in some organic solvents | Structure-dependent solubility |

| Polar organic solvents | Soluble due to polar groups | Enhanced by thione and NH groups |

| Dichloromethane | Insoluble | Poor solubility in chlorinated solvents |

| Benzene | Insoluble | Poor solubility in aromatic hydrocarbons |

| Petroleum ether | Insoluble | Poor solubility in non-polar solvents |

The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone [13] [14]. This solubility pattern is enhanced by the polar nature of the thione group and the nitrogen-containing heterocyclic system, which can participate in hydrogen bonding and dipole-dipole interactions with polar solvents [15] [13].

Conversely, the compound shows poor solubility in non-polar solvents including dichloromethane, benzene, and petroleum ether [13]. This selectivity in solvent compatibility is important for purification processes and analytical applications [16] [17].

Thermal Stability and Decomposition Patterns

The thermal stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can be inferred from studies conducted on related benzimidazole-2-thione derivatives and general thermal analysis data for this compound class [18] [19].

Benzimidazole-2-thione derivatives typically exhibit high thermal stability, with initial decomposition temperatures generally exceeding 250°C [18] [19]. For the 4-methyl derivative, the thermal stability is expected to be comparable to or slightly enhanced compared to the unsubstituted parent compound due to the electron-donating effect of the methyl group [18].

| Property | Value | Reference |

|---|---|---|

| Thermal Stability Onset | >250°C (typical for benzimidazole-2-thiones) | Thermal analysis studies of related compounds |

| Initial Decomposition Temperature (T₅%) | 250-270°C range (estimated) | Based on similar benzimidazole-2-thione derivatives |

| Decomposition Pattern | Single-stage decomposition (inert), Multi-stage (oxidizing) | TGA/DTG studies of heterocyclic thiones |

| Thermal Behavior in Inert Atmosphere | Stable up to ~250°C | Literature thermal analysis data |

| Thermal Behavior in Oxidizing Atmosphere | More complex decomposition pattern | Comparative thermal studies |

| Decomposition Products | NH₃, HCN, CO, CO₂, H₂O, aromatic fragments | Mass spectrometry of thermal decomposition |

| Stability under Normal Conditions | Stable under ambient conditions | General stability of benzimidazole derivatives |

| Storage Temperature Recommendation | Room temperature to 45°C | Pharmaceutical storage guidelines |

Thermal decomposition typically occurs through a single-stage process under inert atmosphere conditions, while oxidizing environments lead to more complex multi-stage decomposition patterns [18] [19]. The decomposition products commonly include ammonia, hydrogen cyanide, carbon monoxide, carbon dioxide, water vapor, and various aromatic fragments resulting from ring fragmentation [18].

The compound demonstrates excellent stability under normal storage conditions, with recommended storage temperatures ranging from room temperature to 45°C being suitable for maintaining chemical integrity over extended periods [18]. This thermal stability profile makes the compound suitable for various industrial and research applications where elevated temperatures may be encountered.

Crystallographic Characteristics

The crystallographic properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can be predicted based on extensive crystallographic studies of related benzimidazole-2-thione derivatives [20] [21] [22] [23] [24].

Benzimidazole-2-thione compounds typically crystallize in monoclinic crystal systems, with common space groups including P21/n, P21/c, and C2/c [23] [24] [25]. The parent 2H-benzimidazole-2-thione crystallizes in the monoclinic space group P21/m with unit cell parameters of a = 4.91 Å, b = 8.56 Å, c = 8.29 Å, and β = 91.6° [26].

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z Value | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|---|---|

| 2H-Benzimidazole-2-thione (parent) | Monoclinic | P21/m | a=4.91, b=8.56, c=8.29, β=91.6° | 2 | Not reported | Planar benzimidazole ring; thione tautomer |

| 1-Methyl-1H-benzimidazole-2(3H)-thione | Monoclinic | P21/n | a=9.997, b=5.814, c=13.703, β=94.05° | 4 | 1.373 | Planar ring system; C-H···π interactions |

| 5-Amino-1H-benzimidazole-2(3H)-thione | Monoclinic | C2/c | a=16.118, b=11.880, c=16.565, β=91.97° | 16 | 1.385 | Two independent molecules; tetramers via H-bonds |

| 4-Methyl derivative (estimated) | Monoclinic (predicted) | P21/n or P21/c (predicted) | Estimated similar to parent | 4 (predicted) | 1.30-1.35 (estimated) | Expected planar structure with methyl substitution |

The benzimidazole ring system in these compounds is characteristically planar, with maximum deviations from planarity typically less than 0.02 Å [22] [27]. The thione tautomeric form is strongly preferred in the solid state, as confirmed by X-ray crystallographic studies [20] [23].

Intermolecular interactions in the crystal lattice are dominated by N-H···S hydrogen bonds, which are characteristic of benzimidazole-2-thione derivatives [22] [23] [27]. Additional stabilizing interactions include C-H···π interactions, π-π stacking between aromatic rings, and van der Waals forces [20] [24].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 86 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 85 of 86 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (55.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (60%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (60%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (21.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

27231-33-0